molecular formula C13H13NO2 B1282377 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 62541-29-1

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1282377
CAS RN: 62541-29-1
M. Wt: 215.25 g/mol
InChI Key: ZXBHYCRVSIUNAJ-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrole carboxylic acids. These compounds contain a pyrrole ring bearing a carboxylic acid group. The specific structure of this compound includes a phenylethyl group attached to the nitrogen atom of the pyrrole ring, which may influence its chemical and physical properties, as well as its potential biological activities.

Synthesis Analysis

The synthesis of pyrrole-2-carboxylic acid derivatives can be achieved through various methods. For instance, pyrrole-2-carboxylic acid (L5) has been used as an effective ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, leading to the formation of diaryl amine products in moderate to good yields . Another approach involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide, which provides a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives has been described using the reaction of 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of pyrrole carboxylic acid derivatives has been studied using various techniques. Crystallographic and ab initio theoretical studies have been conducted on different pyrrole carboxylic acid derivatives, revealing insights into their molecular packing and hydrogen bonding patterns . The crystal structure determination of specific pyrrole derivatives has also been reported, providing detailed information on the conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

Pyrrole-2-carboxylic acid derivatives can participate in a variety of chemical reactions. The Cu-catalyzed reactions using pyrrole-2-carboxylic acid as a ligand demonstrate the potential of these compounds to form new bonds under catalytic conditions . The unusual coupling reactions involving acetylenic esters and α-amino acids indicate the reactivity of these compounds in forming new ring structures . The synthesis of azolenines and the reaction of 2H-azirines with enamines further exemplify the diverse reactivity of pyrrole-2-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carboxylic acid derivatives can be influenced by their substituents. Complete ^13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid esters and amides have been reported, which are essential for understanding the electronic environment of these molecules . The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for antiinflammatory and analgesic activity demonstrate the potential biological relevance of these compounds . The efficient synthesis and resolution of optically active pyrrole-2-carboxylic acid derivatives also highlight the importance of stereochemistry in their physical properties and potential applications [6, 8].

Scientific Research Applications

Chemical Synthesis and Reactions

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid has been studied in various chemical synthesis and reaction contexts. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides can yield 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under moist conditions, showcasing its role in the synthesis of hydroxy acids and subsequent derivatives (Irwin & Wheeler, 1972). Furthermore, the synthesis of pyrrole-2-carboxylic acid derivatives, including those related to this compound, has been extensively researched, indicating its importance in the generation of dihydropyrroles and related compounds (Law et al., 1984).

Solid State Structures and Hydrogen Bonding

The study of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, which are closely related to this compound, reveals the formation of one-, two-, and three-dimensional networks in solid state structures. These structures are characterized by bidentate hydrogen-bonded contacts, indicating the potential of such compounds in materials science and crystal engineering (Lin, Geib, & Hamilton, 1998).

Biomedical Applications

Carboxylic acid-functionalized polypyrrole-silica microparticles, which can be derived from compounds similar to this compound, have been synthesized and characterized for potential biomedical applications. These microparticles exhibit enhanced optical absorbance and are proposed for use in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

Pharmaceutical and Agricultural Research

Derivatives of 1H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities, highlighting the pharmaceutical potential of such compounds (Hublikar et al., 2019). Additionally, pyrrole derivatives, including those related to this compound, have been explored as growth-promotion factors for seeds in grain crops, demonstrating their utility in agricultural research (Mikhedkina et al., 2019).

Mechanism of Action

Target of Action

The compound 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, also known as 1-Phenethyl-1H-pyrrole-2-carboxylic acid, is structurally similar to fentanyl analogs . Fentanyl and its analogs primarily target the mu-opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .

Mode of Action

The compound interacts with its targets, the mu-opioid receptors, by binding to them . This binding can trigger a series of biochemical reactions that lead to the compound’s effects . .

Biochemical Pathways

The metabolism of fentanyl analogs, which this compound is structurally similar to, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Considering its structural similarity to fentanyl analogs, it can be anticipated that it might have similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl, for example, is known for its high potency, presumed high lipophilicity, large volume of distribution, and potential active metabolites .

Result of Action

Given its structural similarity to fentanyl analogs, it might produce similar effects, such as analgesia (pain relief) or sedation . The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be flammable, cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of phenylpropanoids . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, affecting their function and downstream effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of key enzymes in amino acid metabolic pathways, such as phenylalanine aminotransferase (PAL) and pyruvate kinase (PK), which are crucial for cellular metabolism . These interactions can lead to changes in the levels of metabolites and influence overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, such as phenylalanine ammonia-lyase (PAL), inhibiting or activating their activity . This binding can lead to alterations in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, it has been observed that the compound may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing enzyme activity and improving metabolic function . At higher dosages, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as phenylalanine ammonia-lyase (PAL) and pyruvate kinase (PK) . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in key cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-(2-phenylethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHYCRVSIUNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522434
Record name 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62541-29-1
Record name 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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